

# functionalization of the C3 position of the indazole ring

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## Compound of Interest

Compound Name: *3-Bromo-6-chloro-1H-indazole*

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An indispensable scaffold in medicinal chemistry, the indazole ring's functionalization is pivotal for the development of novel therapeutics.<sup>[1][2]</sup> C3-substituted indazoles, in particular, are prominent motifs in a multitude of biologically active compounds, including potent kinase inhibitors used in oncology.<sup>[1][3]</sup> The strategic introduction of various substituents at the C3 position allows for the fine-tuning of a molecule's pharmacological profile, enhancing its potency, selectivity, and pharmacokinetic properties.<sup>[3][4]</sup>

This document provides detailed application notes and protocols for the most effective and widely used methods for the functionalization of the C3 position of the indazole ring, targeting researchers, scientists, and professionals in drug development.

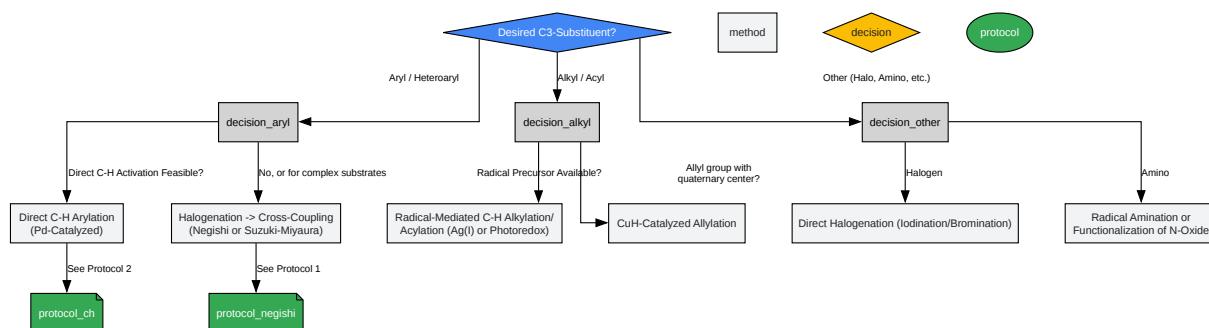
## Strategic Approaches to C3-Indazole Functionalization

The functionalization of the indazole C3 position can be broadly categorized into two main strategies:

- Direct C-H Functionalization: These modern methods are highly atom-economical and involve the direct conversion of the C3-H bond into a new C-C or C-X bond. This approach avoids the need for pre-functionalization of the indazole core.<sup>[2][5]</sup>
- Functionalization of Pre-functionalized Indazoles: This classic and robust strategy involves an initial modification of the C3 position (e.g., halogenation) to install a leaving group, which

is then substituted in a subsequent cross-coupling reaction.[1][3][5]

A logical workflow for selecting an appropriate strategy is outlined below.



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Figure 1. Decision workflow for C3-indazole functionalization.

## Functionalization via Metalation and Cross-Coupling

This classical two-step approach first involves the introduction of a handle at the C3 position, typically a halogen or a metal. This is followed by a transition-metal-catalyzed cross-coupling reaction to form the desired C-C bond.

## C3-Arylation via Deprotonation, Transmetalation, and Negishi Coupling

A highly reliable and scalable method for C3-arylation involves a regioselective deprotonation of an N-protected indazole, followed by transmetalation with a zinc salt and a subsequent

palladium-catalyzed Negishi cross-coupling.[5][6] This method tolerates a wide variety of functional groups on both the indazole and the aryl halide.[6]

Table 1: C3-Arylation of N(2)-SEM-Protected Indazole via Negishi Coupling[5][6]

Entry	Indazole Derivative	Aryl Bromide	Catalyst System	Yield (%)
1	N(2)-SEM-Indazole	4-Bromobenzonitrile	G2-XPhos (5 mol %)	91
2	N(2)-SEM-Indazole	4-Bromo-N,N-dimethylaniline	G2-XPhos (5 mol %)	95
3	N(2)-SEM-Indazole	2-Bromopyridine	G2-XPhos (5 mol %)	87
4	N(2)-SEM-4-Methylindazole	4-Bromobenzotrifluoride	G2-XPhos (5 mol %)	84
5	N(2)-SEM-Indazole	2-Chloropyrazine	G2-XPhos (5 mol %)	78

(SEM: 2-(Trimethylsilyl)ethoxymethyl; G2-XPhos: Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II))

## Protocol 1: General Procedure for C3-Arylation of N(2)-SEM-Indazole via Negishi Coupling[5]

This protocol describes the regioselective C3-arylation of 2-SEM-protected 2H-indazole.

Materials:

- N(2)-SEM-protected indazole
- Anhydrous Tetrahydrofuran (THF)

- n-Butyllithium (n-BuLi), 2.5 M in hexanes
- Zinc chloride (ZnCl<sub>2</sub>), 1.0 M solution in THF
- (Hetero)aryl bromide
- G2-XPhos precatalyst
- Nitrogen or Argon source for inert atmosphere

**Procedure:**

- To a flame-dried flask under an inert atmosphere, add the N(2)-SEM-protected indazole (1.0 equiv).
- Dissolve the indazole in anhydrous THF.
- Cool the solution to -70 °C using a dry ice/acetone bath.
- Add n-BuLi (1.3 equiv, 2.5 M solution in hexane) dropwise, maintaining the temperature below -65 °C.
- Stir the resulting solution at -70 °C for 45 minutes.
- Add ZnCl<sub>2</sub> (1.3 equiv, 1.0 M solution in THF) dropwise.
- Allow the reaction mixture to warm to 0 °C and stir for an additional 30 minutes.
- To this solution, add the (hetero)aryl bromide (1.0 equiv) followed by the G2-XPhos precatalyst (5 mol %).
- Warm the reaction mixture to 40 °C and stir for 1 hour, monitoring by TLC or LC-MS for completion.
- Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

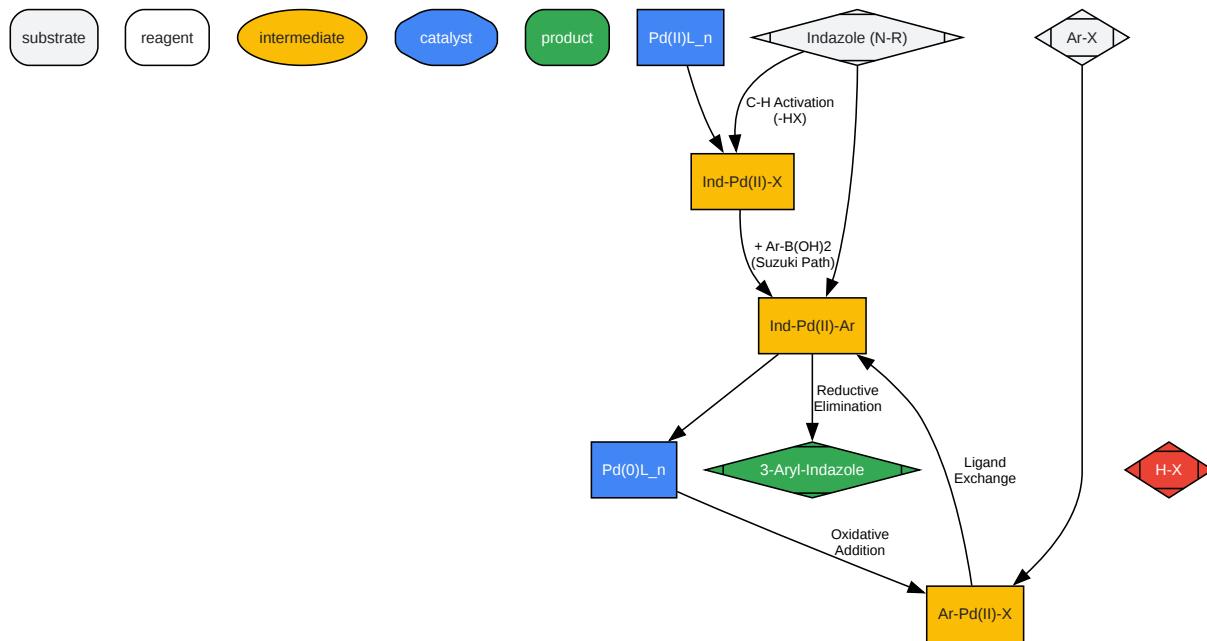
- Purify the crude product by flash column chromatography on silica gel to afford the C3-arylated indazole.

## Direct C-H Functionalization Strategies

Direct C-H activation is an increasingly important strategy that avoids pre-functionalization, thus reducing step counts and improving overall efficiency.[2]

### Palladium-Catalyzed Direct C-H Arylation

The direct coupling of the indazole C3-H bond with aryl halides is a powerful method for synthesizing 3-aryl indazoles.[7] Various palladium-based catalytic systems have been developed, with some requiring ligands like phenanthroline (Phen) and others proceeding under ligandless conditions.[7][8]



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Figure 2. Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Table 2: Pd(II)/Phen-Catalyzed Direct C3-Arylation of 1H-Indazoles[7]

Entry	1H-Indazole	Aryl Halide	Base	Solvent	Yield (%)
1	1H-Indazole	Iodobenzene	K <sub>2</sub> CO <sub>3</sub>	Toluene	85
2	1H-Indazole	1-Iodo-4-methoxybenzene	K <sub>2</sub> CO <sub>3</sub>	Toluene	89
3	1H-Indazole	1-Bromo-4-fluorobenzene	Cs <sub>2</sub> CO <sub>3</sub>	Toluene	71
4	6-Nitro-1H-Indazole	Iodobenzene	K <sub>2</sub> CO <sub>3</sub>	Toluene	75
5	1H-Indazole	2-Iodothiophene	K <sub>2</sub> CO <sub>3</sub>	Toluene	68

(Catalyst system: Pd(OAc)<sub>2</sub> (10 mol %), 1,10-Phenanthroline (20 mol %))

## Protocol 2: General Procedure for Pd-Catalyzed Direct C3-Arylation[7]

This protocol details a practical method for the direct C3-arylation of 1H-indazoles with aryl iodides or bromides.

Materials:

- 1H-Indazole derivative
- Aryl iodide or aryl bromide
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- 1,10-Phenanthroline (Phen)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or Cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>)

- Toluene
- Nitrogen or Argon source for inert atmosphere

**Procedure:**

- To an oven-dried reaction tube, add the 1H-indazole (1.0 equiv),  $\text{Pd}(\text{OAc})_2$  (10 mol %), and 1,10-Phenanthroline (20 mol %).
- Add the base ( $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 3.0 equiv).
- Seal the tube with a septum and purge with an inert gas (Nitrogen or Argon) for 10 minutes.
- Add the aryl halide (1.5 equiv) and anhydrous toluene via syringe.
- Seal the tube tightly with a screw cap.
- Place the reaction tube in a preheated oil bath at 130 °C.
- Stir the reaction mixture for 24 hours.
- After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
- Wash the Celite pad with additional ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to obtain the 3-aryl-1H-indazole.

## Radical-Mediated C3-Functionalization

Radical reactions offer a complementary approach for installing a variety of functional groups at the C3 position, including alkyl, acyl, and trifluoromethyl groups. These reactions often proceed under mild conditions and can be initiated by chemical oxidants or by visible-light photoredox catalysis.[\[1\]](#)[\[2\]](#)[\[9\]](#)

## Visible Light-Promoted C3-Carbamoylation

A transition-metal-free method for C3-carbamoylation of 2H-indazoles has been developed using visible light photoredox catalysis. This reaction utilizes oxamic acids as the carbamoyl source and proceeds under mild conditions.[\[9\]](#)

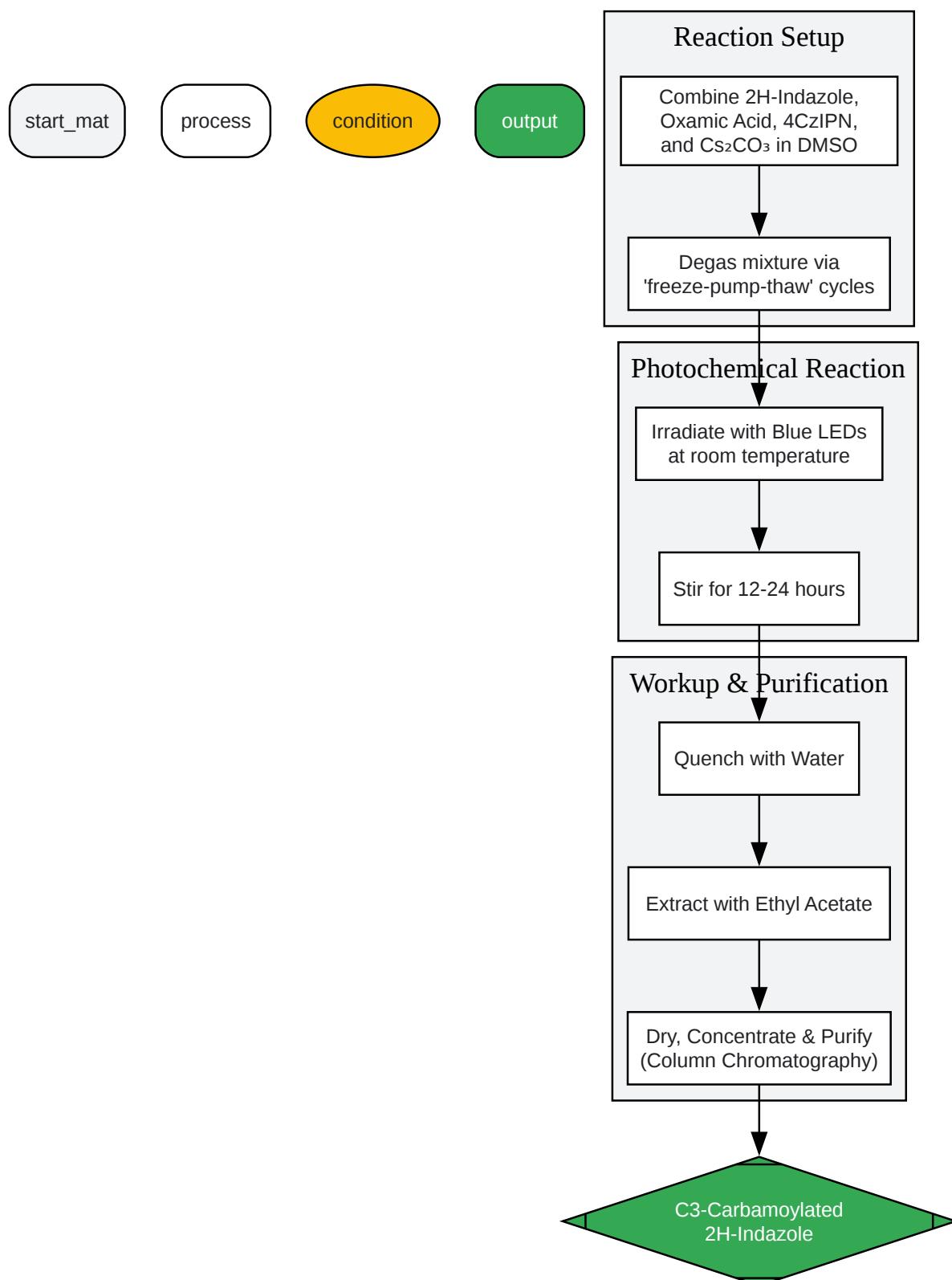
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Figure 3. Experimental workflow for photocatalytic C3-carbamoylation.

Table 3: Photocatalytic C3-Carbamoylation of 2H-Indazoles[9]

Entry	2H-Indazole	Oxamic Acid	Base	Yield (%)
1	2-Phenyl-2H-indazole	N-Phenyl oxamic acid	$\text{Cs}_2\text{CO}_3$	91
2	2-Phenyl-2H-indazole	N-Methyl oxamic acid	$\text{Cs}_2\text{CO}_3$	82
3	2-(4-Chlorophenyl)-2H-indazole	N-Phenyl oxamic acid	$\text{Cs}_2\text{CO}_3$	86
4	2-Phenyl-2H-indazole	N-Cyclohexyl oxamic acid	$\text{Cs}_2\text{CO}_3$	75

(Reaction conditions: Indazole (0.2 mmol), Oxamic acid (0.5 mmol), 4CzIPN (1 mol %),  $\text{Cs}_2\text{CO}_3$  (0.4 mmol), DMSO (3 mL), Blue LEDs, rt, 24 h)

## Conclusion and Outlook

The functionalization of the C3 position of the indazole ring is a well-developed field with a diverse array of reliable methods. Classical approaches based on halogenation and cross-coupling, particularly Negishi coupling, remain robust and scalable options.[5][6] However, the continued development of direct C-H functionalization techniques, including palladium catalysis and visible-light-mediated radical reactions, offers more efficient and sustainable pathways to novel indazole derivatives.[2][7][9] These advanced methods minimize waste and allow for the late-stage functionalization of complex molecules, a highly desirable feature in drug discovery programs. Future efforts will likely focus on expanding the scope of these direct methods, improving their catalytic efficiency, and developing enantioselective variants for the synthesis of chiral C3-substituted indazoles.[10][11]

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